Sodium 4-nitrophenolate

Catalog No.
S560758
CAS No.
824-78-2
M.F
C6H5NNaO3
M. Wt
162.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-nitrophenolate

CAS Number

824-78-2

Product Name

Sodium 4-nitrophenolate

IUPAC Name

sodium;4-nitrophenolate

Molecular Formula

C6H5NNaO3

Molecular Weight

162.10 g/mol

InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;

InChI Key

OORLTLMFPORJLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+]

Solubility

Sol in wate

Synonyms

Sodium-4-nitrophenoxide

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O.[Na]

Model pollutant and substrate:

  • Due to its presence in various industrial wastewaters and its ease of detection, sodium 4-nitrophenolate is often used as a model pollutant in environmental studies. Researchers use it to evaluate the effectiveness of different water treatment methods for removing organic pollutants .
  • Additionally, its readily available hydroxyl group and the presence of a nitro group make it a valuable substrate for studying enzymatic activity and catalytic processes. For instance, researchers use it to study the catalytic activity of enzymes like phosphatases and nitroreductases .

Analytical chemistry:

  • Sodium 4-nitrophenolate's characteristic yellow color and its ability to absorb light at specific wavelengths make it a valuable chromogenic reagent in analytical chemistry. Researchers use it in various assays and analytical techniques, including:
    • Determination of protein concentration using the Bradford assay
    • Measurement of alkaline phosphatase activity
    • Quantification of other analytes through coupled enzymatic reactions

Material science:

  • Emerging research explores the potential of sodium 4-nitrophenolate in material science applications. Studies suggest its use in:
    • Development of sensors for detecting specific environmental pollutants
    • Synthesis of functional materials with specific properties, such as photocatalytic activity or antimicrobial properties

Sodium 4-nitrophenolate, also known as sodium salt of 4-nitrophenol, is a chemical compound with the formula C₆H₄NNaO₃. It is derived from 4-nitrophenol, a phenolic compound characterized by a nitro group at the para position relative to the hydroxyl group on the benzene ring. Sodium 4-nitrophenolate appears as bright yellow to light brown crystals and is highly soluble in water, exhibiting both phenolic and ionic characteristics. The compound is often encountered in its dihydrate form, which includes two water molecules in its crystalline structure, enhancing its solubility and stability .

Sodium 4-nitrophenolate can be irritating to the skin, eyes, and respiratory system. It is classified as moderately toxic with an oral LD50 (lethal dose 50%) for rats at 320 mg/kg [].

Here are some safety precautions to consider when handling sodium 4-nitrophenolate:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
Typical of phenolic compounds:

  • Formation of Phenolates: When sodium hydroxide is added to 4-nitrophenol, it displaces the hydrogen atom from the hydroxyl group, resulting in the formation of sodium 4-nitrophenolate.
  • Substitution Reactions: The phenolate ion can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups into the aromatic ring.
  • Reduction Reactions: Sodium 4-nitrophenolate can be reduced to produce other compounds, such as 4-aminophenol, which serves as an important intermediate in pharmaceuticals .

Sodium 4-nitrophenolate can be synthesized through several methods:

  • Direct Reaction with Sodium Hydroxide: The most common method involves reacting 4-nitrophenol with sodium hydroxide in an aqueous medium. This reaction typically requires controlled conditions to ensure complete conversion to sodium 4-nitrophenolate. The addition of water leads to the formation of the dihydrate form .
  • Advanced Synthetic Techniques: Recent patents have introduced methods involving quaternary ammonium salt surfactants to enhance reaction efficiency and yield. These methods involve preheating reactants and controlling flow rates during synthesis .

Sodium 2-nitrophenolateC₆H₄NNaO₃ (ortho)Similar solubility; different reactivityOrganic synthesisSodium 3-nitrophenolateC₆H₄NNaO₃ (meta)Different substitution patternsDyes and pigmentsSodium phenolateC₆H₅NaOLacks nitro group; more reactiveGeneral organic synthesis

Sodium 4-nitrophenolate is unique due to its specific para positioning of the nitro group relative to the hydroxyl group, influencing its reactivity and biological activity compared to other nitrophenol derivatives .

Color/Form

Yellow crystalline solid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.01671230 g/mol

Monoisotopic Mass

162.01671230 g/mol

Heavy Atom Count

11

UNII

4RPH5V4ONG

Related CAS

100-02-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (33.05%): Flammable solid [Danger Flammable solids];
H242 (11.02%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (32.2%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (55.93%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (33.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (10.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. /Nitrophenols/

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

824-78-2

Wikipedia

Sodium p-nitrophenoxide

Use Classification

Agrochemicals -> Plant Growth Regulators

Methods of Manufacturing

REACTION OF P-NITROPHENOL & SODIUM HYDROXIDE

General Manufacturing Information

Phenol, 4-nitro-, sodium salt (1:1): ACTIVE
NITROPHENOLS & THEIR WATER SOL SALTS WERE ACTIVE AS PLANT GROWTH STIMULATORS. /NITROPHENOLS & WATER SOL SALTS/

Analytic Laboratory Methods

SEPARATION OF PARATHION & P-NITROPHENOL. READ ABSORBANCE OF EACH SOLN IN PHOTOELECTRIC COLORIMETER (400-450 NM) OR SPECTROPHOTOMETER (405 NM) AGAINST H2O AS REFERENCE. PLOT ABSORBANCE AGAINST CONCN IN MG/ML. /P-Nitrophenol/
EPA Method 604: A gas chromatographic method for the analysis of 4-nitrophenol in municipal and industrial discharges, consists of a glass column, 1.8 m x 2 mm ID, packed with Supelcoport (80/100 mesh) coated with 1% SP-1240DA, with flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 ml/min, is an EPA approved method. A sample injection volume of 2 to 5 ul is suggested, the column injection temperature is 80 °C programmed immediately at 8 °C/min to a final temperature of 150 °C. This method has a detection limit of 2.8 ug/l and an overall precision of 0.19 times the average recovery + 4.79, over a working range of 12.0 to 450 ug/l. /4-Nitrophenol/
EPA Method 625: A gas chromatographic/mass spectrometry method for the analysis of 4-nitrophenol in municipal and industrial discharges, consists of a glass column, 1.8 m x 2 mm ID, packed with Supelcoport (100/120 mesh) coated with 3% SP-2250, with the detection performed by the mass spectrometer, and helium as the carrier gas at a flow rate of 30 ml/min, is an EPA approved method. A sample injection volume of 2 to 5 ul is suggested, the column temperature is held isothermal at 50 °C for 4 minutes and then programmed immediately at 8 deg/min to a final temperature of 270 °C. This method has a detection limit of 2.4 ug/l and an overall precision of 0.44 times the average recovery + 3.24, over a working range of 5 to 1300 ug/l. /4-Nitrophenol/
HIGH PRESSURE LIQ CHROMATOGRAPHIC METHOD CAPABLE OF IDENTIFYING NG/L QUANTITIES OF PHENOLIC CMPD IN WATER WAS DESCRIBED. SEPARATION WAS ACCOMPLISHED BY USING A MICROPAK 5 U C18 COLUMN WITH ACETIC ACID/WATER/ACETONITRILE ELUENT. DUAL UV DETECTION PROVIDED CONFIRMATORY INFORMATION. /Phenolic cmpd/
For more Analytic Laboratory Methods (Complete) data for P-NITROPHENOL SODIUM SALT (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

HYDROLYZED URINE SAMPLE IS EXTRACTED WITH ORGANIC SOLVENT WHICH IN TURN IS REEXTRACTED WITH ALKALI. THIS ALKALINE SOLN IS REACTED WITH O-CRESOL & TITANIUM TRICHLORIDE TO YIELD SOLN WHOSE ABSORBANCE IS FUNCTION OF P-NITROPHENOL CONCN. /P-NITROPHENOL/
Pretreated samples (eg homogenized fish samples) were analyzed by gas chromatography for the micro determination of o-, m-, and p-nitrophenol. Recoveries ranged from 88 to 96%. /Nitrophenols/
In connection with the toxicologic analysis of a number of parathion intoxications a method for determination for free and conjugated forms of p-nitrophenol (p-NP) as the main metabolite of parathion in blood and urine was established. Quantification of conjugates is based on their hydrolysis followed by detection of p-NP using a sensitive high performance liquid chromatography method. Hydrolysis of both p-nitrophenol glucuronide and p-nitrophenol sulfate is performed by specific enzymes and also by mineral acid, the latter is also found to be highly selective under definite conditions. The two hydrolysis methods applied showed a good correlation. The levels of free and conjugated p-NP in series of blood and urine samples were established after survival from two parathion intoxications. The individual levels of p-nitrophenol sulfate and p-nitrophenol glucuronide in both cases are discussed in respect of results made by other authors in this field. /P-Nitrophenol/

Storage Conditions

... KEEP ALL FLAMMABLES AWAY FROM AREA WHERE OXIDIZING AGENTS ARE STORED. ... AREA ... KEPT COOL & VENTILATED, & SHOULD BE FIREPROOFED. /4-Nitrophenol/

Dates

Last modified: 08-15-2023

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